BenchChemオンラインストアへようこそ!

Niclosamide piperazine

Solubility Bioavailability Drug Formulation

Niclosamide piperazine (NPP) is a distinct salicylanilide salt engineered to overcome the critical bioavailability barrier of the parent drug (~1.6 mg/L). With aqueous solubility of ~30 g/L—orders of magnitude higher than niclosamide and alternative salts like the nicotinamide co-crystal (~0.009 g/L)—NPP enables systemic exposure in oncology, metabolic syndrome, and drug formulation research. Use of generic niclosamide would negate translational outcomes. This product is the preferred benchmark for in vivo target validation studies. Order high-purity NPP for reproducible, pharmacologically relevant results.

Molecular Formula C17H18Cl2N4O4
Molecular Weight 413.3 g/mol
CAS No. 34892-17-6
Cat. No. B1587394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiclosamide piperazine
CAS34892-17-6
Molecular FormulaC17H18Cl2N4O4
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CNCCN1.C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C13H8Cl2N2O4.C4H10N2/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;1-2-6-4-3-5-1/h1-6,18H,(H,16,19);5-6H,1-4H2
InChIKeyIAIUNINVFIUGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niclosamide Piperazine (CAS 34892-17-6): Soluble Salt Form of a Repurposed Anthelmintic for Cancer and Metabolic Research Procurement


Niclosamide piperazine (NPP) is a salt form of the FDA-approved anthelmintic drug niclosamide [1]. It belongs to the salicylanilide chemotype and functions primarily as a mitochondrial uncoupler, disrupting oxidative phosphorylation [1]. Unlike the poorly soluble parent compound, NPP is a distinct chemical entity synthesized to address niclosamide's critical bioavailability limitations while retaining its pharmacological activity across multiple therapeutic indications, including oncology and metabolic disease research [2].

Why Niclosamide Piperazine Cannot Be Substituted with Unmodified Niclosamide or Other Salts for Systemic Research Applications


Unmodified niclosamide exhibits aqueous solubility of only 0.0016 g/L (~1.6 mg/L), which directly results in negligible oral bioavailability and severely restricts its utility to luminal indications [1]. While other niclosamide salts exist, their physicochemical and biological properties vary significantly. For instance, the nicotinamide co-crystal improves solubility only marginally to ~0.009 g/L, offering minimal translational advantage [1]. Niclosamide piperazine (NPP) was specifically developed to overcome this critical barrier, demonstrating solubility that is orders of magnitude higher than the parent compound and distinct from other salts, thereby enabling systemic exposure and expanded research applications [2]. Generic substitution with the parent compound or an alternative salt form would fundamentally alter experimental outcomes due to these divergent biopharmaceutical properties.

Niclosamide Piperazine (CAS 34892-17-6): Head-to-Head Quantitative Evidence for Scientific Selection


Aqueous Solubility Comparison: Niclosamide Piperazine Salt (NPP) vs. Niclosamide Parent and Niclosamide Ethanolamine Salt (NEN)

Niclosamide piperazine salt (NPP) exhibits an aqueous solubility of approximately 30 g/L, which represents an ~18,750-fold increase over the parent compound niclosamide (0.0016 g/L) and a ~1.43-fold increase over the alternative salt form niclosamide ethanolamine (NEN, ~21 g/L) [1]. The nicotinamide co-crystal achieves only ~0.009 g/L [1]. This quantification is based on a comprehensive review compiling solubility data from multiple sources for niclosamide and its derivatives [1].

Solubility Bioavailability Drug Formulation

Mitochondrial Uncoupling Activity: Niclosamide Piperazine Salt (NPP) vs. Niclosamide Ethanolamine Salt (NEN)

In a direct head-to-head study, the mitochondrial uncoupling activity of NPP was found to be comparable to that of niclosamide ethanolamine salt (NEN) [1]. This was determined using an oxygen consumption assay with a Seahorse XF24e Analyzer and mitochondrial membrane potential measurements in cultured cells [1]. The study aimed to identify a suitable salt formulation for clinical development in metabolic disease [1]. The comparable in vitro potency ensures that the mechanism of action is preserved.

Mitochondrial Uncoupling Metabolic Disease Obesity Type 2 Diabetes

In Vivo Efficacy in High-Fat Diet (HFD)-Induced Obesity and Diabetes Model

Oral administration of NPP to C57BL/6J mice fed a high-fat diet (HFD) for 11 weeks significantly reduced HFD-induced obesity, hyperglycemia, and hepatic steatosis, and sensitized insulin responses [1]. The study directly compared NPP's in vivo activity to the established efficacy of NEN in similar models, noting that NPP's effects were consistent with the expected outcomes of a hepatic mitochondrial uncoupler [1]. The dose used was 2000 ppm in the HFD [1]. The study concluded that NPP is a promising alternative to NEN as a drug lead [1].

Obesity Type 2 Diabetes Hepatic Steatosis Metabolic Syndrome In Vivo Pharmacology

In Vitro Anti-Cancer Activity: Cytotoxicity of NPP vs. NEN vs. Niclosamide in Glioblastoma Cells

In a head-to-head comparison using an MTT assay on glioblastoma cells, Niclosamide Piperazine (NPP) exhibited an IC50 value of 1.50 µM, which was slightly more potent than Niclosamide Ethanolamine (NEN) at 1.834 µM and comparable to the parent compound niclosamide [1]. This demonstrates that NPP retains the potent in vitro anticancer activity of niclosamide while offering the advantage of significantly improved bioavailability [1]. The study aimed to evaluate the therapeutic potential of these salt forms as improved cancer treatments [1].

Cancer Glioblastoma Cytotoxicity Repurposing

Validated Research and Industrial Application Scenarios for Niclosamide Piperazine Based on Quantitative Evidence


Systemic Metabolic Disease Research: In Vivo Models of Obesity, Type 2 Diabetes, and NAFLD

For in vivo studies investigating metabolic syndrome, NPP is the preferred niclosamide derivative over the parent compound. Its ~18,750-fold increase in water solubility directly enables the oral bioavailability required to achieve systemic concentrations and exert therapeutic effects in models such as the high-fat diet (HFD)-fed mouse, where it has demonstrated significant reductions in obesity, hyperglycemia, and hepatic steatosis [1]. Use of unmodified niclosamide in such studies would result in negligible systemic exposure, confounding results.

Oncology Drug Discovery and Development Requiring In Vivo Translation

In oncology research, where niclosamide is a recognized inhibitor of key pathways like Wnt/β-catenin and STAT3, NPP offers a critical advantage for translational studies. While NPP retains potent in vitro cytotoxicity comparable to the parent compound (IC50 ~1.50 µM in glioblastoma cells [2]), its dramatically improved solubility provides the biopharmaceutical properties necessary for in vivo efficacy testing, which is severely limited with unmodified niclosamide [3]. This makes NPP a more suitable lead for preclinical development.

Benchmarking Studies on Solubility and Bioavailability Enhancement of Salicylanilides

NPP serves as a key benchmark compound in studies aiming to improve the solubility and bioavailability of poorly water-soluble drugs, particularly within the salicylanilide class. With a well-documented aqueous solubility of ~30 g/L, NPP provides a high-solubility reference point for comparing novel niclosamide derivatives, co-crystals, or nanoformulations [3]. Its characterization in supercritical CO2 solubility studies further expands its utility as a model compound in advanced formulation and green chemistry research [4].

Comparative Salt Form Selection for Preclinical Drug Candidate Optimization

When optimizing a drug candidate from the niclosamide chemotype, direct comparative data supports the selection of NPP over the alternative salt NEN. While both NPP and NEN demonstrate comparable in vitro potency, NPP's superior aqueous solubility (~30 g/L vs. ~21 g/L for NEN [3]) and slightly better cytotoxicity (IC50 1.50 µM vs. 1.834 µM for NEN [2]) offer incremental but potentially significant advantages in formulation and efficacy. This evidence-based differentiation guides strategic decision-making in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niclosamide piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.